Physicochemical Properties and Synthetic Utility of 3-Chloro-3'-morpholinomethyl Benzophenone
Physicochemical Properties and Synthetic Utility of 3-Chloro-3'-morpholinomethyl Benzophenone
Executive Summary
In contemporary medicinal chemistry and advanced organic synthesis, the strategic hybridization of distinct pharmacophores is a proven methodology for discovering novel bioactive chemical entities. 3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8) represents a highly versatile synthetic building block that unites three critical structural motifs: a rigid benzophenone core, a lipophilic meta-chlorophenyl ring, and a hydrophilic, basic morpholine ring [1].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, analytical characterization, and predictive pharmacological utility of this compound. By examining the causality behind its structural design, researchers can better leverage this intermediate in the development of targeted therapeutics, ranging from multidrug resistance (MDR) modulators to novel antimicrobial and anti-inflammatory agents.
Physicochemical Profiling
Understanding the physicochemical parameters of 3-Chloro-3'-morpholinomethyl benzophenone is critical for predicting its behavior in both biological systems (ADME properties) and synthetic workflows (solubility, reactivity). The presence of the morpholine ring introduces a basic nitrogen center, which significantly alters the otherwise highly lipophilic nature of the halogenated benzophenone scaffold.
Structural and Thermodynamic Data
The table below summarizes the core quantitative data and predicted physicochemical properties of the compound.
| Parameter | Value / Description |
| IUPAC Name | (3-chlorophenyl)[3-(morpholin-4-ylmethyl)phenyl]methanone |
| CAS Number | 898765-41-8 |
| Molecular Formula | C₁₈H₁₈ClNO₂ |
| Molecular Weight | 315.8 g/mol |
| Monoisotopic Mass | 315.1026 g/mol |
| Predicted LogP (Lipophilicity) | ~3.8 (Optimal for membrane permeability) |
| Predicted pKa (Morpholine N) | ~7.8 (Basic; readily forms water-soluble salts) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Carbonyl oxygen, morpholine oxygen, morpholine nitrogen) |
Causality in Design: The calculated LogP of ~3.8 places this compound within the optimal "Lipinski Rule of 5" window for oral bioavailability. The morpholine nitrogen (pKa ~7.8) ensures that at physiological pH (7.4), a significant fraction of the molecule exists in an ionized state, balancing aqueous solubility with the lipophilicity required to cross the blood-brain barrier or penetrate bacterial cell walls [4].
Synthetic Methodology & Mechanistic Pathways
The synthesis of morpholinomethyl benzophenones cannot typically rely on standard Mannich condensations due to the absence of enolizable alpha-protons adjacent to the diaryl ketone [2]. Instead, a highly reliable, two-step benzylic amination strategy is employed. This self-validating protocol ensures high regioselectivity and minimizes over-alkylation.
Step-by-Step Experimental Protocol
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Benzylic Radical Halogenation (Activation):
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Reagents: 3-chloro-3'-methylbenzophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Azobisisobutyronitrile (AIBN, 0.05 eq).
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Procedure: Dissolve the starting material in anhydrous carbon tetrachloride (CCl₄) or acetonitrile. Add NBS and AIBN. Reflux the mixture under an inert argon atmosphere for 4–6 hours.
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Mechanistic Rationale: AIBN acts as a radical initiator. The benzylic position of the methyl group is highly susceptible to hydrogen abstraction, forming a resonance-stabilized benzylic radical that reacts with bromine to yield the reactive intermediate, 3-chloro-3'-(bromomethyl)benzophenone.
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Nucleophilic Substitution (Amination):
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Reagents: 3-chloro-3'-(bromomethyl)benzophenone (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Procedure: Dissolve the brominated intermediate in anhydrous acetonitrile. Add K₂CO₃ followed by the dropwise addition of morpholine. Heat to 80°C for 8 hours.
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Mechanistic Rationale: Potassium carbonate is employed as a mild, non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of morpholine, ensuring the nitrogen lone pair remains available to execute a clean Sₙ2 attack on the electrophilic benzylic carbon.
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Workup and Purification:
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Quench with water and extract with ethyl acetate. To achieve >98% purity, perform an acid-base extraction: extract the organic layer with 1M HCl (moving the protonated product into the aqueous phase), basify the aqueous phase with NaOH to pH 10, and back-extract with dichloromethane.
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Synthetic workflow for 3-Chloro-3'-morpholinomethyl benzophenone via benzylic substitution.
Analytical Characterization (LC-MS/MS)
To validate the structural integrity of the synthesized compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard [2].
LC-MS/MS Protocol and Causality
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Ionization Mode: Electrospray Ionization in Positive mode (ESI+).
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Rationale: The selection of ESI+ is dictated by the basicity of the morpholine nitrogen. In an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile), this nitrogen is readily protonated, yielding an abundant [M+H]⁺ precursor ion at m/z 316.1 (and its isotopic ³⁷Cl peak at m/z 318.1).
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Fragmentation (CID): Collision-Induced Dissociation primarily targets the weakest bonds in the molecule. The fragmentation of benzophenones classically involves alpha-cleavage at the carbonyl group, while the morpholine moiety undergoes neutral loss [2].
Characteristic LC-MS/MS ESI+ fragmentation pathways for the morpholinomethyl benzophenone core.
Pharmacological Potential & Structure-Activity Relationship (SAR)
While 3-Chloro-3'-morpholinomethyl benzophenone is primarily an intermediate, its distinct structural triad makes it a highly predictive scaffold for several therapeutic applications.
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The Benzophenone Core (Target Binding): Benzophenones are privileged scaffolds known to interact with multidrug resistance efflux pumps, such as P-glycoprotein (P-gp), and cyclooxygenase (COX) enzymes [3][5]. The rigid diaryl ketone structure provides the necessary steric bulk to occupy deep hydrophobic pockets within these target proteins.
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The Morpholine Ring (Ligand Efficiency): The incorporation of the morpholine ring is a deliberate SAR strategy. It not only improves the aqueous solubility of the highly lipophilic benzophenone core but also acts as a critical hydrogen bond acceptor. Morpholine derivatives are well-documented for their potent antifungal, antibacterial, and anti-inflammatory activities [4][5].
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The Meta-Chloro Substitution (Metabolic Stability): Halogenation of the phenyl ring serves a dual purpose. Electronically, it modulates the electron density of the benzophenone core. Metabolically, placing a chlorine atom at the meta-position blocks cytochrome P450-mediated aromatic hydroxylation, thereby increasing the biological half-life of the compound and enhancing its overall Lipophilic Efficiency (LipE) [3].
References
- Sigma-Aldrich. "3-chloro-3'-morpholinomethyl benzophenone (CAS 898765-41-8) Product Page." MilliporeSigma.
- Benchchem. "Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone." Benchchem Technical Support.
- Journal of Medicinal Chemistry. "Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein." ACS Publications.
- MDPI. "Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities." Molecules.
- National Institutes of Health (NIH). "Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents." PMC.
